molecular formula C23H16FNO2 B298483 3-(2-Fluorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione

3-(2-Fluorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Numéro de catalogue B298483
Poids moléculaire: 357.4 g/mol
Clé InChI: CNPVNARTQLVODB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(2-Fluorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione, also known as JDTic, is a selective antagonist of the kappa opioid receptor. It was first synthesized in 2004 by researchers at the University of Michigan. Since then, JDTic has been the subject of numerous scientific studies due to its potential therapeutic applications.

Mécanisme D'action

3-(2-Fluorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione selectively binds to the kappa opioid receptor, which is involved in the regulation of pain, stress, and addiction. By blocking the activation of this receptor, 3-(2-Fluorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione can prevent the rewarding effects of drugs of abuse and reduce symptoms of depression and anxiety.
Biochemical and Physiological Effects:
3-(2-Fluorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione has been shown to have a number of biochemical and physiological effects, including reducing drug-seeking behavior, decreasing anxiety and depression-like behaviors, and reducing pain sensitivity. It has also been shown to have anti-inflammatory effects in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 3-(2-Fluorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione is its selectivity for the kappa opioid receptor, which allows for more specific targeting of this receptor compared to traditional opioid receptor antagonists. However, one limitation is that 3-(2-Fluorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione has a relatively low affinity for the kappa opioid receptor compared to other opioid receptor antagonists, which may limit its effectiveness in certain applications.

Orientations Futures

There are several potential future directions for research on 3-(2-Fluorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione. One area of interest is the development of more potent kappa opioid receptor antagonists based on the structure of 3-(2-Fluorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione. Another area of interest is the investigation of the effects of 3-(2-Fluorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione on other neurotransmitter systems, such as the dopamine and serotonin systems. Additionally, 3-(2-Fluorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione may have potential applications in the treatment of other conditions, such as schizophrenia and post-traumatic stress disorder.

Méthodes De Synthèse

The synthesis of 3-(2-Fluorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione involves a multi-step process starting with the reaction of 2-fluorobenzaldehyde with 1,3-cyclohexanedione to form the intermediate 3-(2-fluorophenyl)-6-methylidene-3,4-dihydro-2H-benzo[b][1,4]oxazine-2,4-dione. This intermediate is then reacted with diphenylamine to form 3-(2-Fluorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione.

Applications De Recherche Scientifique

3-(2-Fluorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione has been studied extensively for its potential therapeutic applications in the treatment of addiction, depression, anxiety, and pain. It has been shown to block the rewarding effects of drugs of abuse, such as cocaine and morphine, without producing the negative side effects associated with traditional opioid receptor antagonists. 3-(2-Fluorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione has also been shown to have antidepressant and anxiolytic effects in animal models.

Propriétés

Nom du produit

3-(2-Fluorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Formule moléculaire

C23H16FNO2

Poids moléculaire

357.4 g/mol

Nom IUPAC

3-(2-fluorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione

InChI

InChI=1S/C23H16FNO2/c24-17-13-7-8-14-18(17)25-21(26)19-20(22(25)27)23(19,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19-20H

Clé InChI

CNPVNARTQLVODB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2(C3C2C(=O)N(C3=O)C4=CC=CC=C4F)C5=CC=CC=C5

SMILES canonique

C1=CC=C(C=C1)C2(C3C2C(=O)N(C3=O)C4=CC=CC=C4F)C5=CC=CC=C5

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.